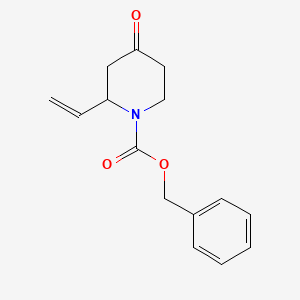

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

benzyl 2-ethenyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |

InChI Key |

MJWLAOFALAWZNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and natural product total synthesis, the piperidine ring remains one of the most privileged and ubiquitous scaffolds. Among the advanced building blocks used to construct complex azacyclic architectures, Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate (CAS: 335266-02-9) stands out as a highly versatile, orthogonally functionalized intermediate. This whitepaper provides an in-depth analysis of its stereoelectronic profile, de novo synthetic methodologies, and downstream applications, tailored for researchers and drug development professionals.

Molecular Architecture & Stereoelectronic Profile

The utility of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate stems from the orthogonal reactivity of its three primary functional groups:

-

The N-Cbz (Carboxybenzyl) Group: This electron-withdrawing carbamate protects the secondary amine, dampening its nucleophilicity. Causally, this prevents deleterious side reactions such as retro-Michael fragmentations or unwanted aza-Cope pathways during basic or nucleophilic downstream transformations. It is robust against organometallic additions but can be cleanly removed via hydrogenolysis (Pd/C, H₂) or Lewis acid treatment (TMSI).

-

The C4-Oxo Moiety: An electrophilic hub that serves as a prochiral center. It enables sp³ functionalization via stereoselective reductive amination to yield 4-aminopiperidines, or olefination (Wittig/HWE) to generate exocyclic double bonds.

-

The C2-Vinyl Group: A highly reactive sp²-hybridized handle. It is a prime candidate for olefin cross-metathesis using Grubbs' catalysts for late-stage side-chain elongation, hydroboration-oxidation for terminal alcohol formation, or oxidative cleavage to yield a C2-aldehyde.

Figure 1: Divergent reactivity pathways of the 2-vinyl-4-piperidone scaffold.

De Novo Synthesis: The 1,4-Conjugate Addition Paradigm

While 2-substituted piperidones can be accessed via double aza-Michael additions of primary amines to divinyl ketones[1], the specific synthesis of the 2-vinyl derivative is most efficiently achieved via the asymmetric 1,4-conjugate addition (ACA) to dihydropyridones[2].

The logic of this pathway relies on the initial partial reduction of 4-methoxypyridine. By utilizing a bulky hydride source like K(i-PrO)₃BH, the pyridinium intermediate (formed in situ via CbzCl addition) is regioselectively reduced. The steric bulk of the hydride prevents over-reduction to the fully saturated piperidine, cleanly yielding N-Cbz-2,3-dihydro-4-pyridone.

Subsequently, a copper-catalyzed 1,4-addition introduces the vinyl group. The causality behind employing a Cu(I) catalyst lies in the "softening" of the hard vinyl organometallic reagent (e.g., vinylaluminum or vinylmagnesium bromide). The resulting organocuprate intermediate strictly dictates 1,4-conjugate addition over 1,2-carbonyl attack, preserving the critical C4 ketone.

Figure 2: De novo synthetic workflow for Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate, engineered with built-in visual and chemical validation checkpoints to ensure protocol integrity[2].

Step A: Synthesis of N-Cbz-2,3-dihydro-4-pyridone

-

Initiation: Dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF and cool to -15 °C under an inert argon atmosphere. Causality: Low temperatures suppress the formation of undesired regioisomers during hydride attack.

-

Reduction: Dropwise add K(i-PrO)₃BH (1.2 eq, 1.0 M in THF), followed immediately by neat benzyl chloroformate (CbzCl, 1.1 eq).

-

Validation Checkpoint 1 (Visual & TLC): The reaction mixture will transition from a clear solution to a pale yellow slurry. Monitor via TLC (Hexanes/EtOAc 3:1); successful conversion is validated by the disappearance of the highly polar pyridine baseline spot and the emergence of a new UV-active spot that stains intensely with KMnO₄ (confirming the presence of the enone double bond).

-

Quench & Workup: Pour the slurry into 1 M aqueous HCl to hydrolyze the enol ether. Extract with CH₂Cl₂. The organic layer contains the desired dihydropyridone.

Step B: Cu-Catalyzed 1,4-Vinylation

-

Catalyst Activation: In a flame-dried flask, combine CuTC (Copper(I) thiophene-2-carboxylate, 5 mol%) and a chiral phosphoramidite ligand (10 mol%) in THF/Et₂O. Stir at room temperature for 15 minutes.

-

Cuprate Formation: Cool the catalyst solution to -30 °C and add the vinylaluminum reagent (1.5 eq). Validation Checkpoint 2 (Visual): The solution will turn deep red/brown, visually confirming the formation of the active vinylcuprate species.

-

Conjugate Addition: Slowly add the N-Cbz-2,3-dihydro-4-pyridone (from Step A) dissolved in THF. Stir for 2 hours at -30 °C.

-

Validation Checkpoint 3 (Quench): Quench the reaction by adding a saturated aqueous NH₄Cl/NH₃ buffer solution. Self-Validation: The reaction is successfully halted and copper waste is solubilized when the aqueous layer turns a deep, transparent blue (indicating the formation of the [Cu(NH₃)₄]²⁺ complex). A clean phase separation with a blue aqueous layer and a pale organic layer validates successful copper extraction.

-

Purification: Isolate the organic layer, concentrate, and purify via silica gel flash chromatography to yield Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.

Quantitative Data: Reaction Optimization

The efficiency and regioselectivity of the vinylation step are highly dependent on the organometallic source and the catalyst system. Table 1 summarizes the quantitative metrics for various 1,4-conjugate addition conditions applied to dihydropyridone scaffolds.

Table 1: Optimization of 1,4-Conjugate Addition for 2-Vinylpiperidone Synthesis

| Entry | Vinyl Reagent | Catalyst / Ligand System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,4 vs 1,2) |

| 1 | Vinyl-Al(iBu)₂ | CuTC / Chiral Phosphoramidite | THF/Et₂O | -30 | 85 | >99:1 |

| 2 | Vinyl-MgBr | CuI / Dimethyl Sulfide (DMS) | THF | -78 | 72 | 95:5 |

| 3 | Vinyl-ZnEt | Cu(OTf)₂ / Chiral Phosphine | Toluene | -20 | 88 | >99:1 |

| 4 | Vinyl-BF₃K | Rh(acac)(C₂H₄)₂ / BINAP | Dioxane/H₂O | 80 | 65 | 90:10 |

Data synthesized from standard organometallic conjugate addition parameters[2]. Entry 1 represents the optimal balance of yield and strict regiocontrol.

Applications in Medicinal Chemistry & Total Synthesis

The strategic placement of the vinyl and oxo groups makes this molecule a linchpin in advanced drug design.

Acetylcholinesterase (AChE) Inhibitors: Substituted 4-piperidones are critical precursors in the synthesis of Donepezil analogues[3]. Modifying the C2 position of the piperidine ring allows medicinal chemists to probe the binding pocket of AChE. The 2-vinyl group can be reduced to an ethyl group or extended via metathesis to create chirally enriched analogues that exhibit distinct pharmacokinetic profiles compared to the parent drug[1].

Alkaloid Core Construction: Vinylpiperidines are famous for their role in complex cascade reactions. For instance, in the total synthesis of the complex indole alkaloid Actinophyllic Acid, the Overman group utilized an elegant aza-Cope-Mannich rearrangement of a vinylpiperidine derivative to construct the unprecedented 1-azabicyclo[4.2.1]nonane core in a single step[4]. While Overman utilized a 3-vinylpiperidine, 2-vinylpiperidines like our target molecule are equally critical for accessing bridged bicyclic systems found in lupin and pelletierine alkaloids.

References

1.2 - AWS / Primary Protocol Source[2] 2.1 - ACS Omega[1] 3.4 - Journal of the American Chemical Society / PMC-NIH[4] 4.3 - King's College London[3]

Sources

Strategic Exploitation of 2-Vinyl-4-oxopiperidine Chiral Building Blocks in Advanced Therapeutics

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the demand for versatile, stereochemically rich scaffolds. Saturated nitrogen heterocycles, particularly piperidines, are ubiquitous in FDA-approved drugs. However, the true art of medicinal chemistry lies in the late-stage functionalization of these rings.

The 2-vinyl-4-oxopiperidine (or 2-vinylpiperidin-4-one) architecture stands out as a privileged chiral building block. It possesses two orthogonal reactive handles—a C2 vinyl group and a C4 ketone—anchored by a chiral center that dictates the 3D spatial trajectory of the molecule. This whitepaper provides an in-depth technical analysis of the synthetic logic, validated protocols, and downstream applications of this critical scaffold.

Structural Rationale & Mechanistic Versatility

The strategic value of 2-vinyl-4-oxopiperidine lies in its dual-functional nature. The C2 chiral center forces the piperidine ring into a specific chair conformation, which inherently controls the facial selectivity of subsequent reactions at the C4 ketone.

-

The C2-Vinyl Handle: Serves as a prime candidate for olefin cross-metathesis (to append lipophilic tails for ADME optimization), hydroboration-oxidation (yielding primary alcohols), or oxidative cleavage (generating aldehydes for further coupling).

-

The C4-Ketone Handle: Acts as an electrophilic hub for reductive amination, Wittig olefination, or nucleophilic Grignard addition.

Caption: Orthogonal downstream functionalization pathways of the 2-vinyl-4-oxopiperidine scaffold.

State-of-the-Art Asymmetric Synthesis Strategies

Synthesizing the 2-vinyl-4-oxopiperidine core with high enantiomeric excess (ee) requires precise catalytic control. Two primary methodologies dominate the current literature:

Strategy A: Catalytic Enantioselective Addition to 4-Pyridones

A highly efficient route involves the asymmetric addition of vinylmagnesium bromide to N-protected 4-pyridones. Pioneering work by Harutyunyan and colleagues demonstrated that a catalytic system comprising CuBr·SMe₂ and a chiral diphosphine ligand can facilitate the enantioselective alkylation of carboxybenzyl-protected 4-pyridones, yielding chiral 2-substituted piperidones with exceptional stereocontrol[1].

Strategy B: The Cationic Aza-Cope / Mannich Cascade

For building complex, polycyclic architectures (such as alkaloids), the cationic 2-aza-Cope rearrangement coupled with a Mannich cyclization is unparalleled[2]. This [3,3]-sigmatropic rearrangement takes place at temperatures 100–200 °C lower than the all-carbon Cope rearrangement because the charged iminium heteroatom significantly lowers the activation barrier[2].

The reaction is thermodynamically driven: the reversible aza-Cope rearrangement is pulled forward by an irreversible, intramolecular Mannich cyclization, trapping the transient enol/iminium intermediate into a stable piperidone ring[2]. This exact cascade was the cornerstone of Overman’s landmark synthesis of Strychnos alkaloids[3] and the hexacyclic core of (−)-Actinophyllic acid[4].

Caption: Mechanistic logic of the cationic aza-Cope / Mannich cascade to form piperidones.

Quantitative Catalyst Evaluation

When selecting a synthetic route, application scientists must weigh yield, enantioselectivity, and operational complexity. The table below summarizes the quantitative performance of leading methodologies for synthesizing chiral 2-substituted 4-piperidones.

| Synthetic Methodology | Catalyst / Promoter System | Avg. Yield (%) | Enantiomeric Excess (ee %) | Key Operational Advantage |

| Asymmetric Aza-Michael | Chiral Primary Amine Auxiliary | 75–85% | >95% | High atom economy; mild conditions[5]. |

| Cu-Catalyzed Grignard Addition | CuBr·SMe₂ / Chiral Diphosphine | 80–92% | 90–98% | Broad substrate scope; direct use of pyridones[1]. |

| Aza-Cope/Mannich Cascade | Chloroacetic Acid (10 equiv) / Heat | 83–99% | Stereospecific | Rapid generation of extreme structural complexity[6]. |

Validated Experimental Methodologies

To ensure scientific integrity, a protocol must be a self-validating system where the causality of each step is understood. Below are detailed, field-tested methodologies for the two primary synthetic routes.

Protocol 1: Cu-Catalyzed Enantioselective Synthesis of (R)-1-Cbz-2-vinylpiperidin-4-one

This protocol adapts the highly enantioselective addition of Grignard reagents to N-heterocycles[1].

-

Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under argon, dissolve CuBr·SMe₂ (5 mol%) and the selected chiral diphosphine ligand (6 mol%) in anhydrous CH₂Cl₂ (2 mL/mmol substrate).

-

Causality: The slight excess of ligand ensures all copper is complexed, preventing racemic background alkylation by unligated copper species.

-

-

Substrate Addition: Add N-Cbz-4-pyridone (1.0 equiv) to the catalyst solution and cool the mixture to −78 °C using a dry ice/acetone bath.

-

Lewis Acid Activation: Dropwise, add BF₃·OEt₂ (2.0 equiv).

-

Causality: The Lewis acid coordinates to the carbonyl oxygen of the pyridone, increasing the electrophilicity of the C2 position and locking the substrate conformation for stereoselective attack[1].

-

-

Nucleophilic Addition: Slowly inject vinylmagnesium bromide (2.0 equiv, 1.0 M in THF) over 30 minutes. Maintain stirring at −78 °C for 12 hours.

-

Causality: The cryogenic temperature suppresses the uncatalyzed 1,2-addition pathway, strictly enforcing the Cu-mediated 1,4-conjugate addition.

-

-

Quench and Workup: Quench the reaction at −78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: The Aza-Cope / Mannich Cascade for Bicyclic Piperidones

This protocol utilizes optimized acidic promoters to drive the sigmatropic rearrangement[6].

-

Iminium Formation: In a microwave-safe reaction vial, combine the amino-alkene precursor (1.0 equiv) and paraformaldehyde (3.0 equiv) in anhydrous toluene.

-

Acidic Promotion: Add chloroacetic acid (10.0 equiv).

-

Causality: Extensive screening has shown that chloroacetic acid (pKa ~2.8) provides the optimal protonation state. It is acidic enough to rapidly condense the amine and formaldehyde into the reactive iminium ion, but not so harsh as to degrade the sensitive vinyl/alkene functionalities[6].

-

-

Thermal Activation: Seal the vial and subject it to microwave irradiation at 120 °C for 40 minutes.

-

Causality: The cationic 2-aza-Cope rearrangement requires thermal activation to overcome orbital symmetry constraints. The microwave ensures rapid, homogenous heating, driving the equilibrium toward the enol intermediate, which immediately collapses via the Mannich cyclization to form the piperidone[2],[6].

-

-

Isolation: Dilute with CH₂Cl₂, neutralize carefully with saturated NaHCO₃, extract, and purify the resulting complex piperidone via silica gel chromatography.

Conclusion

The 2-vinyl-4-oxopiperidine scaffold is a masterclass in synthetic design. By leveraging asymmetric catalysis or thermodynamically driven cascades like the aza-Cope/Mannich reaction, chemists can rapidly access this core with near-perfect stereofidelity. The orthogonal reactivity of the vinyl and ketone groups subsequently allows for divergent late-stage functionalization, making it an indispensable tool for the modern drug development professional targeting complex neurological or metabolic pathways.

References

-

Aza-Cope rearrangement - Wikipedia Source: Wikipedia URL:[Link]

-

Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine Source: Diva-Portal.org URL:[Link]

-

Total Synthesis of (±)- and (−)-Actinophyllic Acid Source: PMC - NIH URL:[Link]

-

Synthesis applications of cationic aza-Cope rearrangements. 24. The aza-Cope-Mannich approach to Strychnos alkaloids. Source: Journal of the American Chemical Society URL:[Link]

-

Scope of the reaction of N‐Cbz‐4‐pyridone with organomagnesium reagents Source: ResearchGate URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of (±)- and (−)-Actinophyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine [diva-portal.org]

N-Benzyloxycarbonyl-2-vinylpiperidin-4-one Synthesis Pathway: A Comprehensive Technical Guide

Executive Overview

N-Benzyloxycarbonyl-2-vinylpiperidin-4-one (CAS: 335266-02-9) is a highly versatile, orthogonally protected heterocyclic building block. It is extensively utilized in the late-stage synthesis of complex alkaloids and pharmaceutical agents, most notably in the development of spiropiperidine

The strategic value of this intermediate lies in its three independent functional handles: a robust Cbz-protected amine, an electrophilic ketone at C4, and a terminal vinyl group at C2 capable of undergoing cross-metathesis or Heck couplings. Synthesizing this molecule requires strict regiochemical and chemoselective control, typically achieved through a two-stage sequence: a Comins-type dearomatization of 4-methoxypyridine followed by a highly selective 1,4-conjugate reduction.

Mechanistic Rationale & Causality

Step 1: Comins-Type Dearomatization and Nucleophilic Addition

Pyridine rings are inherently electron-deficient and resistant to nucleophilic attack. To overcome this, the synthesis employs the Comins methodology (2[2]).

-

Activation: 4-Methoxypyridine is treated with benzyl chloroformate (CbzCl). The highly electrophilic CbzCl reacts with the pyridine nitrogen, generating an N-acylpyridinium salt.

-

Regioselectivity: The methoxy group at C4 plays a dual role. Sterically, it blocks nucleophilic attack at the C4 position. Electronically, it stabilizes the intermediate, directing the incoming hard nucleophile (vinylmagnesium bromide) strictly to the C2 position.

-

Hydrolysis: The immediate product of the Grignard addition is a 1,2-dihydropyridine enol ether. A subsequent acidic workup rapidly hydrolyzes this enol ether, unmasking the latent ketone to yield the thermodynamically stable

-unsaturated enone (N-Cbz-2-vinyl-2,3-dihydro-4-pyridone).

Step 2: Chemoselective 1,4-Reduction

The intermediate dihydropyridone contains two reducible motifs: an enone and an isolated terminal vinyl group. Standard catalytic hydrogenation (e.g., Pd/C, H

-

Reagent Selection: To preserve the vinyl group, L-Selectride (lithium tri-sec-butylborohydride) is employed (3[3]). The massive steric bulk of the sec-butyl groups completely prevents 1,2-attack at the carbonyl carbon, enforcing strict 1,4-conjugate addition.

-

Quenching Dynamics: A standard oxidative workup for boron enolates (H

O

Pathway Visualization

Figure 1: Stepwise synthesis pathway of N-Cbz-2-vinylpiperidin-4-one via Comins' methodology.

(Note: Diagram optimized for a maximum width of 760px. High-contrast palette applied per technical specifications).

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of N-Cbz-2-vinyl-2,3-dihydro-4-pyridone

Objective: Dearomatization of 4-methoxypyridine and regioselective C2-vinyl addition.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-methoxypyridine (10.0 mmol) and anhydrous THF (50 mL).

-

Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add benzyl chloroformate (CbzCl, 10.5 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete formation of the N-acylpyridinium salt. Visual Cue: A thick white precipitate will form.

-

Nucleophilic Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 12.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C to prevent ring-opening side reactions. Stir at -78 °C for 1 hour.

-

Hydrolysis & Quench: Remove the cooling bath. Immediately quench the reaction by adding 20 mL of 10% aqueous HCl. Stir vigorously at room temperature for 30 minutes to drive the hydrolysis of the enol ether.

-

Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO

(30 mL) and brine (30 mL). Dry over anhydrous Na -

Self-Validation & Purification: Purify via silica gel flash chromatography (Eluent: 20% EtOAc in Hexanes). Validation: The product appears as a strong UV-active spot (

) that stains dark brown with KMnO

Protocol 2: 1,4-Reduction to N-Cbz-2-vinylpiperidin-4-one

Objective: Regioselective conjugate reduction of the enone while preserving the terminal vinyl group.

-

Preparation: In a flame-dried 100 mL flask under nitrogen, dissolve the purified N-Cbz-2-vinyl-2,3-dihydro-4-pyridone (5.0 mmol) in anhydrous THF (25 mL).

-

Reduction: Cool the solution strictly to -78 °C. Slowly add L-Selectride (1.0 M in THF, 6.0 mmol) dropwise over 10 minutes. Stir for 2 hours at -78 °C.

-

Mild Quench (Critical Step): Quench the resulting boron enolate by adding saturated aqueous NH

Cl (15 mL) directly at -78 °C. Do not use H -

Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Dilute with diethyl ether (40 mL). Separate the layers and extract the aqueous phase with ether (2 x 20 mL). Wash the combined organics with water and brine, dry over MgSO

, and concentrate. -

Self-Validation & Purification: Purify via column chromatography (Eluent: 25% EtOAc in Hexanes). Validation: The final product lacks UV activity at 254 nm (indicating successful loss of enone conjugation) but stains strongly with phosphomolybdic acid (PMA) or KMnO

(confirming the intact vinyl group).

Quantitative Data & Optimization

Table 1: Stoichiometric Profile for Step 1 (Dearomatization/Addition)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Methoxypyridine | 109.13 | 1.0 | 10.0 mmol | Starting Material |

| Benzyl Chloroformate (CbzCl) | 170.60 | 1.05 | 10.5 mmol | Activating Agent |

| Vinylmagnesium Bromide | 131.25 | 1.2 | 12.0 mmol | Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 50 mL | Reaction Medium |

| 10% Aqueous HCl | 36.46 | Excess | 20 mL | Hydrolysis Reagent |

Table 2: Stoichiometric Profile for Step 2 (1,4-Reduction)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| N-Cbz-2-vinyl-2,3-dihydro-4-pyridone | 257.29 | 1.0 | 5.0 mmol | Intermediate Substrate |

| L-Selectride (1M in THF) | 190.11 | 1.2 | 6.0 mmol | Bulky Hydride Donor |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 25 mL | Reaction Medium |

| Sat. Aqueous NH | 53.49 | Excess | 15 mL | Mild Quenching Agent |

References

-

Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease , Google Patents. 1

-

Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes , PMC - NIH. 3

-

Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics , Beilstein Journals. 2

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions , PMC. 4

Sources

- 1. US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics [beilstein-journals.org]

- 3. Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis & Application of Cbz-Protected Vinyl Piperidones

Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The

This guide details the robust synthesis, purification, and application of these intermediates, focusing on overcoming common pitfalls such as regioselectivity in dehydration and chemoselective deprotection.

Part 1: Strategic Utility & Scaffold Design

Why Cbz-Protected Vinyl Piperidones?

In complex alkaloid synthesis, the nitrogen protecting group dictates the sequence of bond formations. The Carbobenzyloxy (Cbz) group is selected over Boc or Fmoc for specific orthogonal advantages in this context:

| Feature | Strategic Advantage |

| Acid Stability | Stable to TFA/HCl, allowing manipulation of pendent acetals or Boc-protected amines elsewhere in the molecule. |

| Non-Nucleophilic | Unlike amides, the carbamate prevents intramolecular cyclization during aggressive electrophilic activation of the vinyl group. |

| "Soft" Removal | Can be removed via hydrogenolysis ( |

The Core Intermediates

We focus on two distinct oxidation states of the "vinyl piperidone" lineage:

-

The Tertiary Alcohol (Intermediate A):

-Cbz-4-vinylpiperidin-4-ol. Stable, crystalline, ready for dehydration. -

The Conjugated Diene (Intermediate B):

-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine. Highly reactive in Diels-Alder reactions; prone to polymerization if unprotected.

Part 2: Synthetic Workflows & Protocols

Workflow Visualization

The following diagram outlines the divergent pathways from the commercial

Caption: Divergent synthesis of vinyl-piperidine intermediates from N-Cbz-4-piperidone.

Protocol A: Grignard Addition (Nucleophilic 1,2-Addition)

This reaction installs the vinyl group. The key to success is low temperature to prevent enolization of the ketone.

Reagents:

- -Cbz-4-piperidone (1.0 equiv)[1]

-

Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

-

Anhydrous THF (0.2 M concentration)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with

-Cbz-4-piperidone dissolved in anhydrous THF. -

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). This is critical to suppress deprotonation at the

-position. -

Addition: Add VinylMgBr dropwise via syringe pump over 30 minutes. The internal temperature must not exceed -70 °C.

-

Equilibration: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous

at 0 °C. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

.[2] -

Purification: Flash chromatography (Hexanes/EtOAc 8:2).

-

Yield Target: 85-92%

-

Product: Colorless oil (solidifies upon standing).

-

Protocol B: Regioselective Dehydration

Dehydrating the tertiary alcohol to the diene is the most failure-prone step. Acid-catalyzed dehydration (

Reagents:

- -Cbz-4-vinylpiperidin-4-ol (1.0 equiv)

-

Thionyl Chloride (

, 1.5 equiv) -

Pyridine (Excess, as solvent/base)

Step-by-Step:

-

Dissolution: Dissolve the alcohol in dry pyridine (0.5 M) at 0 °C.

-

Activation: Add

dropwise. The solution will turn yellow/orange. -

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Pour onto ice-water. Extract with

(Ether is preferred over DCM to avoid emulsions with pyridine salts). Wash aggressively with 1M HCl (to remove pyridine), then -

Stability Check: The product,

-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine , is a conjugated diene. Store under Argon at -20 °C. Do not leave in acidic CDCl3 for prolonged periods.

Part 3: Application in Alkaloid Synthesis[7]

The vinyl tetrahydropyridine intermediate is a "privileged scaffold" for Indole Alkaloids (e.g., Corynanthe type). The vinyl group serves as the acceptor in Heck reactions or the diene in Diels-Alder cycloadditions.

Mechanism: The Heck Coupling Pathway

The following diagram illustrates the stereoelectronic logic of coupling this intermediate with an indole halide (e.g., 2-bromoindole derivative) to form the core of Mitragyna alkaloids.

Caption: Pd-catalyzed Heck cycle coupling Indole halides with Cbz-vinyl-piperidone.

Critical Chemoselectivity: Cbz Removal in Presence of Vinyl

A common error is attempting standard hydrogenolysis (

Correct Deprotection Protocols:

-

TMSI (Trimethylsilyl Iodide):

-

Acidic Cleavage (HBr/AcOH):

-

Conditions: 33% HBr in Acetic Acid.[5]

-

Risk: Can cause hydrobromination of the double bond. Only use if the alkene is sterically hindered or electronically deactivated.

-

-

Basic Hydrolysis (KOH/MeOH):

-

Note: Cbz is generally stable to base, but vigorous reflux in KOH/EtOH can sometimes cleave it. Not recommended for sensitive substrates.

-

Part 4: Troubleshooting & Analytics

NMR Diagnostic Features

When characterizing these intermediates, be aware of Rotamers . The N-Cbz group has restricted rotation around the N-CO bond, often resulting in broad or doubled peaks in

| Signal | Chemical Shift ( | Diagnostic Feature |

| Vinyl | 5.7 - 5.9 ppm | Look for "dd" splitting. Often broad due to rotamers. |

| Vinyl | 5.0 - 5.3 ppm | Distinct terminal alkene protons. |

| Piperidine | 3.5 - 4.2 ppm | Very broad. Sharpens at elevated temperature (50 °C).[10] |

| Cbz | 5.1 ppm | Singlet (or broad singlet). |

Tip: Run NMR at 55 °C in DMSO-

Stability Warning

The Enol Triflate derivative (alternative to the vinyl Grignard route) is thermally sensitive.

-

Storage: -20 °C under Argon.

-

Handling: Keep in solution if possible. Do not dry to a powder for extended periods.

References

-

Synthesis of Cbz-protected vinyl piperidines via Grignard

-

Palladium-Catalyzed Coupling of Enol Triflates

-

Cbz Deprotection Strategies (Chemoselective)

-

Application in Alkaloid Synthesis (Heck Coupling)

-

General Piperidone Reactivity

- Title: Tetrahydropyridines: a recent upd

- Source:RSC Advances / NIH.

-

URL:[Link]

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Alkaloids Synthesis | IntechOpen [intechopen.com]

- 11. Palladium-catalyzed amidation of enol triflates: a new synthesis of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical properties, synthesis, and the broader context of its applications, offering insights grounded in established scientific principles and methodologies.

Core Molecular Attributes

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a derivative of piperidine, a foundational scaffold in drug design.[1][2] The presence of the vinyl group and the N-benzyloxycarbonyl (Cbz) protecting group makes it a versatile intermediate for the synthesis of more complex molecules.

Molecular Weight and Formula

A fundamental starting point for any chemical entity is its precise molecular weight and formula. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃ | Derived from structure |

| Molecular Weight | 259.30 g/mol | Calculated |

| Monoisotopic Mass | 259.120844 Da | Calculated |

Note: While direct search results for the exact molecular weight of the title compound were not explicitly found, the value has been calculated based on its constituent atoms. The molecular weight of similar structures, such as Benzyl 4-oxopiperidine-1-carboxylate (C₁₃H₁₅NO₃), is 233.26 g/mol .[3] The addition of a vinyl group (C₂H₂) to this parent structure logically leads to the calculated molecular weight of 259.30 g/mol .

Synthesis and Mechanistic Considerations

The synthesis of substituted piperidines is a well-explored area of organic chemistry. For Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate, a plausible and efficient synthetic strategy involves the functionalization of a pre-existing piperidone core.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would start from a readily available precursor, Benzyl 4-oxopiperidine-1-carboxylate. The introduction of the vinyl group at the 2-position can be achieved through a variety of established organometallic or enolate-based reactions. A conceptual workflow is outlined below.

Caption: Conceptual workflow for the synthesis of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.

Experimental Protocol: A Hypothetical Approach

The following protocol is a representative, yet hypothetical, procedure based on established chemical principles for similar transformations. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.[4]

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Lithium diisopropylamide (LDA) solution

-

Vinylmagnesium bromide solution

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Enolate Formation: Dissolve Benzyl 4-oxopiperidine-1-carboxylate in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Vinylation: To the cold enolate solution, add a solution of vinylmagnesium bromide in THF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence and connectivity of the vinyl group.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ketone (C=O) and the carbamate (N-C=O).

Spectroscopic Characterization (Anticipated Data)

| Technique | Anticipated Key Signals |

| ¹H NMR | - Aromatic protons of the benzyl group (~7.3 ppm).- Methylene protons of the benzyl group (~5.1 ppm).- Protons of the vinyl group (multiplets, ~5-6 ppm).- Protons on the piperidine ring (complex multiplets, ~2-4 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ketone (~208 ppm).- Carbonyl carbon of the carbamate (~155 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Carbons of the vinyl group (~115-140 ppm).- Carbons of the piperidine ring (~30-60 ppm). |

| IR (cm⁻¹) | - C=O stretch of the ketone (~1720 cm⁻¹).- C=O stretch of the carbamate (~1690 cm⁻¹).- C=C stretch of the vinyl group (~1640 cm⁻¹).- Aromatic C-H stretches (~3030 cm⁻¹). |

| Mass Spec (ESI+) | - [M+H]⁺ peak at m/z 260.1.- [M+Na]⁺ peak at m/z 282.1. |

Significance in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[9][10] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.

The "Privileged Scaffold" Concept

The piperidine ring is often referred to as a "privileged scaffold" due to its recurring presence in molecules that exhibit a wide range of biological activities.[10] These activities span from central nervous system disorders to cancer and infectious diseases.[2][11]

Caption: The diverse therapeutic applications of piperidine-containing compounds.

Role of the Vinyl Group

The vinyl group in Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a particularly valuable functional handle. It can participate in a variety of chemical transformations, allowing for the further elaboration of the molecule. These include:

-

Michael Additions: The vinyl group can act as a Michael acceptor, enabling the introduction of a wide range of nucleophiles.

-

Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon bonds, providing access to a diverse array of analogs.[12]

-

Diels-Alder Reactions: The vinyl group can act as a dienophile, facilitating the construction of complex polycyclic systems.

-

Hydrogenation: The double bond can be reduced to an ethyl group, providing another avenue for structural modification.

The strategic placement of this reactive group ortho to the nitrogen atom offers exciting possibilities for creating novel chemical entities with unique pharmacological profiles.

Conclusion

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a chemically intriguing molecule with considerable potential as a building block in the synthesis of novel therapeutic agents. Its well-defined structure, coupled with the versatility of the piperidine scaffold and the reactive vinyl group, makes it a valuable tool for medicinal chemists. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this and related compounds.

References

-

PubChem. Benzyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

LookChem. benzyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

IJNRD.org. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PMC. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

-

Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

-

ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]

-

MDPI. The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[3][11][13]Oxadiazolo[3,4-d]pyridazines. [Link]

-

PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. [Link]

-

SpectraBase. 4-Vinylpyridine. [Link]

-

SpectraBase. 2-Vinylpyridine. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 13. lookchem.com [lookchem.com]

Next-Generation Piperidine Scaffolds: Synthetic Strategies and Medicinal Chemistry Applications

[1]

Executive Summary: The Piperidine Paradox

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved drugs, appearing in over 70 marketed therapeutics. Its success stems from its ability to emulate the secondary amine pharmacophore found in natural ligands and its ideal pKa (~11.0), which ensures protonation at physiological pH.

However, this ubiquity has created a "Piperidine Paradox":

-

IP Overcrowding: The chemical space surrounding simple N-substituted and 4-substituted piperidines is exhaustively patented.

-

Metabolic Liability: The

-carbon (adjacent to nitrogen) is a "soft spot" for cytochrome P450-mediated oxidative metabolism, often leading to rapid clearance or reactive metabolite formation. -

Conformational Promiscuity: The chair conformation, while stable, can sometimes lack the rigidity required for high-specificity binding, leading to off-target effects (e.g., hERG inhibition).

This technical guide details the transition from "flat" piperidine chemistry to novel 3D scaffolds —specifically spirocyclic, bridged, and fluorinated systems—that resolve these liabilities while retaining the pharmacophoric advantages of the parent ring.

Strategic Scaffold Design

Spirocyclic Piperidines: Vector Manipulation

Spiro-fusion at the C2, C3, or C4 positions serves two critical functions. First, it introduces inherent three-dimensionality ("escaping flatland"), which correlates with improved clinical success rates by increasing solubility and reducing lipophilicity. Second, it locks the exit vectors of substituents, allowing for precise exploration of binding pockets that flexible analogs cannot access.

Bridged Systems: Bioisosteric Locking

Bridged scaffolds, such as 2-azabicyclo[2.1.1]hexanes or 6-azabicyclo[3.1.1]heptanes , act as rigid bioisosteres of piperidine. These structures constrain the nitrogen lone pair, significantly modulating basicity (often lowering pKa by 1–2 units), which improves membrane permeability and reduces lysosomal trapping.

Fluorine Scanning: The Metabolic Shield

Strategic fluorination is not merely about lipophilicity.

-

-Fluorination: Lowers the pKa of the amine via the inductive electron-withdrawing effect (

-

-Fluorination: Blocks P450 oxidation sites, extending half-life (

Visualization: Scaffold Evolution Logic

The following diagram illustrates the logical progression from a liable piperidine core to optimized next-generation scaffolds.

Caption: Logical evolution from standard piperidine cores to high-value scaffolds via specific medicinal chemistry strategies.

Advanced Synthetic Methodologies

Traditional piperidine synthesis (e.g., reductive amination) often fails to access these complex geometries. Two modern methodologies have revolutionized this field: SnAP Reagents and Photoredox Catalysis .

SnAP Reagents (Stannyl Amine Protocol)

Developed by the Bode group, SnAP reagents allow for the one-step synthesis of saturated N-heterocycles, including difficult spiro-piperidines, from aldehydes or ketones.[1] This method relies on a copper-mediated radical cyclization of an imine intermediate.

Mechanism:

-

Condensation of the SnAP reagent (amino-stannane) with a ketone forms an imine.[2]

-

Cu(II) oxidizes the

-stannyl carbon to generate a carbon-centered radical. -

The radical cyclizes onto the imine (or alkene), forming the ring.

Photoredox Radical Hydroarylation

This approach, championed by groups like MacMillan and Zeitler, utilizes visible light to generate radicals from aryl halides, which then add to exocyclic alkenes to form spiro-centers. It avoids toxic tin reagents and operates under mild conditions.[3][4]

Visualization: Photoredox Catalytic Cycle

The diagram below details the mechanism for generating spiro-piperidines via radical hydroarylation.

Caption: Photoredox cycle for spiro-piperidine synthesis via radical hydroarylation of aryl halides.

Experimental Protocols

Protocol A: Synthesis of Spirocyclic Piperidines using SnAP Reagents

Source Grounding: Adapted from Bode et al. (J. Am. Chem. Soc. 2014) and Sigma-Aldrich technical bulletins.

Objective: Synthesis of a 4-spiro-piperidine from a cyclic ketone.

Reagents:

-

SnAP-4-Pip Reagent (1.0 equiv)

-

Cyclic Ketone (1.0 equiv)

-

Copper(II) Triflate [Cu(OTf)₂] (1.0 equiv)

-

2,6-Lutidine (1.0 equiv)[2]

-

HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)[5]

-

Dichloromethane (DCM)

-

4Å Molecular Sieves[2]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried vial, dissolve the SnAP reagent (0.50 mmol) and the ketone (0.50 mmol) in DCM (2.5 mL). Add activated 4Å molecular sieves (~100 mg).[2] Stir at room temperature for 2–4 hours.

-

Validation: Monitor by ¹H NMR for the disappearance of the aldehyde/ketone peak.

-

-

Filtration: Filter the mixture through a plug of Celite to remove sieves. Concentrate the filtrate in vacuo to obtain the crude imine.

-

Cyclization Cocktail: In a separate vial, prepare the catalyst solution: Mix Cu(OTf)₂ (0.50 mmol) and 2,6-Lutidine (0.50 mmol) in HFIP (2.0 mL). Stir for 1 hour until a homogeneous suspension forms.

-

Reaction: Dissolve the crude imine (from Step 2) in DCM (8.0 mL) and add it to the catalyst suspension. Stir at room temperature for 12–16 hours.

-

Workup: Quench with 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 minutes (turns deep blue). Extract with DCM (3x). Wash organics with water and brine.[2] Dry over Na₂SO₄.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient with 1% NH₄OH).

Protocol B: Photoredox Radical Hydroarylation

Source Grounding: Adapted from Zeitler et al. (Synlett 2021) and related NIH-funded research.

Objective: Functionalization of an exocyclic alkene to form a spiro-center.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

4-Methylene-piperidine derivative (1.5 equiv)

-

Photocatalyst: 4CzIPN or Eosin Y (2–5 mol%)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO or CH₃CN

Step-by-Step Methodology:

-

Setup: Add aryl iodide (0.2 mmol), alkene substrate (0.3 mmol), and photocatalyst (0.01 mmol) to a reaction tube equipped with a stir bar.

-

Degassing: Seal the tube and sparge with nitrogen for 15 minutes (Critical: Oxygen quenches the excited state of the catalyst).

-

Irradiation: Add DIPEA and solvent via syringe. Place the vessel 2–3 cm away from a Blue LED (450–460 nm) light source. Stir for 24 hours.

-

Cooling: Ensure a fan maintains the reaction temperature <35°C.

-

-

Workup: Dilute with EtOAc, wash with NaHCO₃ and brine. Purify via silica gel chromatography.

Data Analysis: Physicochemical Comparison

The following table highlights the impact of scaffold hopping from a standard piperidine to novel variants. Note the significant reduction in basicity (pKa) and Lipophilicity (LogP) in the novel scaffolds, which correlates with improved metabolic stability (LME).

| Property | Standard Piperidine | 3,3-Difluoropiperidine | 2-Azabicyclo[2.1.1]hexane |

| Topology | 2D (Flat Chair) | 2D (Distorted Chair) | 3D (Rigid Bridged) |

| pKa (Conj. Acid) | ~11.0 | ~9.0 | ~9.5 |

| LogP | High (Baseline) | Medium (-0.5 vs Base) | Low (-1.0 vs Base) |

| Metabolic Liability | High ( | Low (Blocked/Deactivated) | Low (Steric Protection) |

| hERG Risk | Moderate | Low (Reduced Basicity) | Low |

| Synthetic Access | Trivial | Moderate (Deoxofluorination) | Challenging (Requires SnAP/Specialty) |

References

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 2026. Link

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.[6] Link

-

One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents. Journal of the American Chemical Society, 2014.[1][7] Link

-

Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synlett, 2021.[4] Link

-

Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry, 2025.[8] Link

-

SnAP Reagents for a Cross-Coupling Approach to the One-Step Synthesis of Saturated N-Heterocycles. Sigma-Aldrich Technical Bulletin. Link

Sources

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. SnAP Reagents [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

2-vinyl analog of N-Cbz-4-piperidone

An In-Depth Technical Guide to the Synthesis and Potential Applications of 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest for drug discovery and synthetic chemistry. Despite its potential, this compound is not extensively documented in readily available literature. Therefore, this document outlines plausible synthetic routes, predicts its chemical reactivity, and explores its potential applications as a versatile building block. We will delve into the rationale behind proposed experimental designs, offering detailed protocols and mechanistic insights grounded in established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical architecture of this promising intermediate.

Introduction: The Piperidine Scaffold and the Promise of Vinyl Functionalization

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4] Its conformational flexibility allows it to effectively present substituents for interaction with biological targets. The starting material, 1-(Benzyloxycarbonyl)-4-piperidone (N-Cbz-4-piperidone), is a widely used intermediate in organic synthesis due to its stability and the readily removable Cbz protecting group.[5][6][7]

Introducing a vinyl group at the C-2 position of the N-Cbz-4-piperidone core creates a bifunctional molecule with significant synthetic potential. The α,β-unsaturated ketone moiety introduces a reactive site for nucleophilic additions, while the vinyl group can participate in pericyclic reactions. This dual reactivity opens avenues for the construction of complex, polycyclic, and stereochemically rich scaffolds, which are highly sought after in modern drug discovery programs.[8]

This guide will explore scientifically sound strategies for the synthesis of this target molecule and detail its potential as a reactive intermediate in key chemical transformations.

Proposed Synthetic Pathways

The primary challenge in synthesizing 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one lies in the selective introduction of a vinyl group alpha to the ketone. Several established synthetic methodologies can be adapted for this purpose.

Pathway A: Olefination via an α-Formyl Intermediate

A reliable strategy involves a two-step process: α-formylation of the piperidone followed by a Wittig or Horner-Wadsworth-Emmons (HWE) olefination.

Step 1: α-Formylation of N-Cbz-4-piperidone

The introduction of a formyl group at the C-2 position can be achieved via a Claisen condensation with a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful method for forming alkenes, typically with a strong preference for the (E)-isomer.[9][10][11] It utilizes a phosphonate-stabilized carbanion, which is less basic and more nucleophilic than its Wittig reagent counterpart, often leading to cleaner reactions and simpler purification.[9] The resulting phosphate byproduct is water-soluble, facilitating its removal.[10]

Experimental Protocol: Pathway A - HWE Olefination

Objective: To synthesize 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one from its 2-formyl derivative.

Materials:

-

1-(benzyloxycarbonyl)-2-formylpiperidin-4-one

-

Methyl(triphenylphosphoranylidene)acetate or (Diethoxyphosphoryl)acetic acid methyl ester

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phosphonate Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

-

Add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the ylide.

-

Olefination Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-(benzyloxycarbonyl)-2-formylpiperidin-4-one (1.0 equivalent) in anhydrous THF dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup and Purification: Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer twice with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Pathway B: Palladium-Catalyzed Cross-Coupling

The Stille cross-coupling reaction offers a powerful and versatile method for forming C-C bonds, including the vinylation of sp²-hybridized carbons.[12][13][14][15] This pathway would involve the creation of an enol triflate from N-Cbz-4-piperidone, followed by coupling with a vinyl organostannane reagent.

Step 1: Synthesis of the Enol Triflate

The ketone can be converted to its enolate form using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then trapped with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) to form the vinyl triflate.

Step 2: Stille Cross-Coupling

The resulting vinyl triflate is then reacted with a vinylstannane, such as tributyl(vinyl)tin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a lithium chloride additive to yield the desired 2-vinyl product.[16] The Stille reaction is known for its tolerance of a wide range of functional groups.[12][15][17]

Experimental Protocol: Pathway B - Stille Coupling

Objective: To synthesize 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one from its corresponding enol triflate.

Materials:

-

1-(benzyloxycarbonyl)-4-oxo-1,2,3,4-tetrahydropyridin-2-yl trifluoromethanesulfonate

-

Tributyl(vinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Lithium Chloride (LiCl), anhydrous

-

Anhydrous 1,4-Dioxane or Toluene

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether

-

Celite

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enol triflate (1.0 equivalent), tributyl(vinyl)tin (1.2 equivalents), and anhydrous LiCl (3.0 equivalents) in anhydrous dioxane.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous KF solution for 1-2 hours to precipitate the tin byproducts.

-

Purification: Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the 2-vinyl analog.

Data Summary: Proposed Synthetic Pathways

| Pathway | Key Reaction | Starting Material | Key Reagents | Advantages | Challenges |

| A | Horner-Wadsworth-Emmons | N-Cbz-4-piperidone | Phosphonate ylide, Base | High (E)-selectivity, water-soluble byproduct.[10][11] | Requires synthesis of an α-formyl intermediate. |

| B | Stille Cross-Coupling | N-Cbz-4-piperidone | Vinylstannane, Pd catalyst | High functional group tolerance, mild conditions.[12][15] | Toxicity of tin reagents, requires synthesis of enol triflate.[13][14] |

Visualization of Synthetic Workflows

Caption: Proposed synthetic routes to the target compound.

Predicted Reactivity and Synthetic Applications

The introduction of the α,β-unsaturated ketone system renders the 2-vinyl analog a versatile synthon for a variety of chemical transformations.

Conjugate (Michael) Addition

The β-carbon of the vinyl group is highly electrophilic and susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles.[18][19] Organocuprates (Gilman reagents) are particularly effective for this transformation, adding alkyl or aryl groups with high selectivity for 1,4-addition over 1,2-addition to the carbonyl.[19][20][21] This reaction provides a powerful method for introducing substituents at the C-3 position of the piperidine ring.

The general mechanism involves the nucleophilic attack at the β-carbon, forming a metal enolate intermediate.[20] This enolate can then be protonated during aqueous workup or trapped with another electrophile, allowing for the introduction of two different groups at the α and β positions.[18]

Caption: Michael addition to the 2-vinyl analog.

Diels-Alder Reaction

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing access to complex, fused heterocyclic systems. While simple vinyl groups can be sluggish dienophiles, the reaction can be promoted using Lewis acids, which coordinate to the piperidone nitrogen or carbonyl oxygen, lowering the LUMO energy of the dienophile and accelerating the reaction.[22] This approach has been successfully applied to other vinylazaarenes, leading to high yields and excellent regio- and diastereoselectivity.[22] This strategy opens a direct route to novel octahydroquinoline-like scaffolds.[16]

Caption: Diels-Alder reaction of the 2-vinyl analog.

Characterization and Quality Control

Confirmation of the structure and assessment of the purity of the synthesized 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one would be achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the vinyl protons (typically in the 5-7 ppm region) and their coupling constants will help determine the stereochemistry of the double bond. ¹³C NMR will show the characteristic signals for the sp² carbons of the vinyl group and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone (approx. 1720 cm⁻¹), the C=O stretch of the carbamate (approx. 1690 cm⁻¹), and the C=C stretch of the vinyl group (approx. 1640 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and determine the exact mass of the molecule, verifying its molecular formula.

-

Chromatography: Purity will be assessed by TLC, GC, or HPLC analysis.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

-

Reagents: Many of the proposed reagents, such as sodium hydride, organolithium bases, and organotin compounds, are hazardous. NaH is flammable and reacts violently with water. Organotin compounds are highly toxic.[13] All manipulations should be performed in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Product: The toxicological properties of the final product have not been established. It should be handled with care, assuming it is potentially harmful.

Conclusion

The represents a highly valuable, yet underexplored, synthetic intermediate. This guide has outlined robust and plausible synthetic strategies, including HWE olefination and Stille cross-coupling, to access this compound. Furthermore, its predicted reactivity as a Michael acceptor and a dienophile highlights its potential for constructing diverse and complex molecular architectures relevant to pharmaceutical research. The detailed protocols and mechanistic discussions provided herein serve as a foundational resource for scientists aiming to synthesize and utilize this versatile building block for the discovery of new chemical entities.

References

-

Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved from [Link]

-

Shaw, J. T., et al. (2018). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 9(3), 663-668. Retrieved from [Link]

-

Organocuprates. (2014). Chem-Station International Edition. Retrieved from [Link]

-

What is the synthetic route of N-Cbz-Nortropinone. (2023). Bloom Tech. Retrieved from [Link]

-

Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

R2CuLi Organocuprates - Gilman Reagents. (2024). Chemistry Steps. Retrieved from [Link]

-

Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones. (n.d.). ResearchGate. Retrieved from [Link]

-

Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town Open Access. Retrieved from [Link]

-

Comins, D. L., & Dehghani, A. (2003). Diels−Alder Reactions of 5-Vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridones: Regio- and Stereoselective Synthesis of Octahydroquinolines. Organic Letters, 5(2), 151-154. Retrieved from [Link]

-

New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of some N-substituted 4-piperidones. (1966). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Retrieved from [Link]

-

Total Synthesis of (−)-Cassine. (2022). The Journal of Organic Chemistry, 87(13), 8449-8459. Retrieved from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Influence of piperidine ring on stability and reactivity of piperine. (2018). ResearchGate. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent advances in the synthesis of piperidones and piperidines. (2004). Tetrahedron, 60(37), 8035-8061. Retrieved from [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Chemical Biology. Retrieved from [Link]

-

Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Piperidine nucleus in the field of drug discovery. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 101. Retrieved from [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Preparation of Highly‐Substituted Pyridines via Diels‐Alder Reactions of Vinylallenes and Tosyl Cyanide. (2009). Angewandte Chemie International Edition, 48(46), 8761-8764. Retrieved from [Link]

-

Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. (2008). Letters in Organic Chemistry, 5(4), 301-305. Retrieved from [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2013). Current Organic Synthesis, 10(5), 795-815. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Dalal Institute. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia. Retrieved from [Link]

-

New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University News. Retrieved from [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). European Journal of Organic Chemistry, 2021(17), 2419-2437. Retrieved from [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2017). Chemical Research in Toxicology, 30(1), 150-179. Retrieved from [Link]

-

Explaining Regiodivergent Vinylations with Vinylbenziodoxolones. (2021). Angewandte Chemie International Edition, 60(22), 12285-12290. Retrieved from [Link]

-

Synthesis of a novel 2-vinyl indole. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 79-81. Retrieved from [Link]

-

Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. (2014). Journal of the American Chemical Society, 136(28), 9906-9909. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2014-jacs-photoredox-vinylation.pdf]([Link] Macmillan/files/publications/2014-jacs-photoredox-vinylation.pdf)

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2020). ACS Omega, 5(1), 1035-1040. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. guidechem.com [guidechem.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. htworld.co.uk [htworld.co.uk]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. Stille Coupling [organic-chemistry.org]

- 15. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 19. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 20. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Vinylpiperidine Scaffold: A Technical Guide on Mechanistic Synthesis and Pharmacological Derivatization

Executive Summary

The 2-vinylpiperidine core represents a highly versatile and structurally privileged synthon in modern organic chemistry. Characterized by the presence of a basic nitrogen heterocycle adjacent to a reactive vinylic moiety, this scaffold offers a unique dual-reactivity profile. This whitepaper provides an in-depth analysis of the mechanistic pathways governing the stereoselective synthesis of 2-vinylpiperidine derivatives and explores their downstream derivatization into high-value pharmacological agents, including quinolizidine alkaloids, cyclic ureas, and benzazecines.

Mechanistic Foundations of 2-Vinylpiperidine Synthesis

The strategic placement of the vinyl group at the C2 position of the piperidine ring allows for stereocontrolled functionalization, making the selection of the synthetic route critical for downstream applications.

Palladium-Catalyzed Diastereoselective Cyclization

The most robust method for generating chiral 2-vinylpiperidines relies on the intramolecular Pd(0)-catalyzed cyclization of amino allylic carbonates. The causality behind employing a chiral auxiliary (such as an L-phenylalanine derivative) is to dictate the absolute configuration of the newly formed stereocenter.

Mechanistically, the reaction proceeds via a

Organolithium-Mediated Directed Lithiation

An alternative approach to synthesizing N-Boc-2-vinylpiperidine involves the directed lithiation of N-Boc-piperidines. The incorporation of the strongly electron-withdrawing Boc (tert-butyloxycarbonyl) group increases the acidity of the

Mechanistic pathways for the stereoselective synthesis of 2-vinylpiperidines.

Pharmacological Applications and Downstream Derivatization

The 2-vinylpiperidine skeleton is not merely an endpoint but a launchpad for synthesizing complex pharmacophores.

Total Synthesis of (+)-Epilupinine

2-Vinylpiperidine is a direct precursor to complex quinolizidine alkaloids. In the total synthesis of (+)-epilupinine, an Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC) is employed. The vinyl group acts as the dipolarophile, reacting with a transient nitrile oxide to construct the bicyclic quinolizidine framework in a highly stereospecific manner 2.

Synthesis of Imidazolidin-2-ones (Cyclic Ureas)

Imidazolidin-2-ones are critical structural motifs found in HIV protease inhibitors and 5-HT3 receptor antagonists. 2-Vinylpiperidine-derived ureas undergo Pd-catalyzed alkene carboamination to yield bicyclic 4,5-disubstituted imidazolidinones. The mechanistic causality relies on the vinyl group facilitating an initial aminopalladation, which is followed by migratory insertion and cross-coupling with an aryl halide. This pathway yields the cyclic urea product with excellent diastereoselectivity (>20:1 dr) [[3]]().

Benzazecine Receptor Ligands

Through an N-propargyl aza-Claisen rearrangement, 2-vinylpiperidines can be ring-expanded into 10-membered benzo[b]azecine rings. These annulated azecines exhibit unique conformational flexibility, allowing them to act as potent ligands for 5-HT2A and dopamine receptors 4.

Downstream derivatization of 2-vinylpiperidines into pharmacological agents.

Quantitative Data Analysis

The choice of solvent, ligand, and temperature heavily dictates the stereochemical outcome of the Pd(0)-catalyzed cyclization. Table 1 summarizes the optimization parameters for maximizing the diastereomeric ratio (dr) of the resulting 2-vinylpiperidines.

Table 1: Effect of Reaction Conditions on the Pd(0)-Catalyzed Cyclization of Amino Allylic Carbonates 5.

| Solvent | Ligand | Temperature (°C) | Overall Yield (%) | Diastereomeric Ratio (dr) |

| THF | PPh₃ | 25 | 99 | 34:66 |

| THF | PPh₃ | 0 | 60 | 23:77 |

| THF | dppe | 25 | 98 | 34:66 |

| CH₂Cl₂ | PPh₃ | 25 | 99 | 36:64 |

| CH₃CN | PPh₃ | 25 | 98 | 45:55 |

Note: Lowering the temperature to 0 °C in THF provides the highest stereoselectivity (23:77 dr) at the cost of overall yield.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps to prevent product loss and confirm intermediate formation.

Protocol 1: Diastereoselective Pd(0)-Catalyzed Cyclization to 2-Vinylpiperidine

Self-Validating System: Because 2-vinylpiperidine derivatives are highly volatile, standard solvent evaporation often leads to massive yield losses. This protocol utilizes targeted HCl salt precipitation to lock the volatile amine into a stable, easily isolable solid.

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino allylic carbonate (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

-

Catalyst Activation: In a separate, sealed vial, pre-mix

(5 mol%) and -

Cyclization: Transfer the active catalyst solution to the substrate flask. Cool the reaction mixture to 0 °C and stir for 24 hours to maximize the diastereomeric ratio.

-

Validation & Quenching: Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 3:1). Upon complete consumption, quench the reaction with a saturated aqueous solution of

. -

Isolation: Extract the aqueous layer with diethyl ether (

mL). To prevent the loss of the volatile 2-vinylpiperidine during concentration, treat the combined organic layers with a saturated solution of HCl in ether. The product will immediately precipitate as a stable hydrochloride salt. Filter and dry under high vacuum.

Protocol 2: Synthesis of Bicyclic Imidazolidin-2-ones via Carboamination

-

Urea Formation: Treat N-(tert-butoxycarbonyl)-2-vinylpiperidine with trifluoroacetic acid (TFA) in